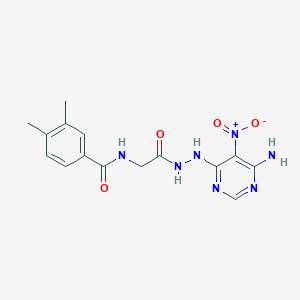

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide

CAS No.: 450346-14-2

Cat. No.: VC7497059

Molecular Formula: C15H17N7O4

Molecular Weight: 359.346

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 450346-14-2 |

|---|---|

| Molecular Formula | C15H17N7O4 |

| Molecular Weight | 359.346 |

| IUPAC Name | N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3,4-dimethylbenzamide |

| Standard InChI | InChI=1S/C15H17N7O4/c1-8-3-4-10(5-9(8)2)15(24)17-6-11(23)20-21-14-12(22(25)26)13(16)18-7-19-14/h3-5,7H,6H2,1-2H3,(H,17,24)(H,20,23)(H3,16,18,19,21) |

| Standard InChI Key | ANECHBGHLAAKIZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)C |

Introduction

Structural Features

The compound's structure includes:

-

Pyrimidine Ring: Substituted with an amino group and a nitro group, which are known for their biological activity.

-

Hydrazine Moiety: Links the pyrimidine ring to the benzamide structure, potentially enhancing its interaction with biological targets.

-

Benzamide Structure: Modified with 3,4-dimethyl groups, which may influence its solubility and biological activity.

Synthesis and Chemical Reactions

The synthesis of similar compounds typically involves multi-step organic reactions, including condensation and coupling reactions. These processes often require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yields and purity.

Biological Activity

While specific biological activity data for N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide is scarce, related compounds have shown potential as antiviral agents. The presence of the nitro and amino groups on the pyrimidine ring, along with the hydrazine and benzamide functionalities, suggests that this compound could interact with viral proteins, thereby inhibiting viral replication.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide | Hydrazine linked to benzamide and pyrimidine | Potential antiviral activity |

| N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2,4-dimethoxybenzamide | Hydrazine, pyrimidine, and dimethoxybenzamide | Potential anti-inflammatory or anticancer effects |

| 2,6-diamino-5-nitropyrimidin-4(3H)-one | Diamino and nitro groups on pyrimidine | Investigated for various biological activities |

Research Findings and Future Directions

Further research is necessary to elucidate the full pharmacological profile and therapeutic potential of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide. Studies should focus on its synthesis optimization, biological activity screening, and potential applications in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume